JWH 073 N-butanoic acid metabolite-d5
Overview
Description
JWH 073 N-butanoic acid metabolite-d5: is a deuterated form of the metabolite of JWH 073, a synthetic cannabinoid. This compound is characterized by the presence of five deuterium atoms, which makes it useful as an internal standard in analytical chemistry, particularly in mass spectrometry. The compound is primarily used in forensic and research applications to quantify the presence of JWH 073 N-butanoic acid metabolite in biological samples .
Mechanism of Action
Target of Action
JWH-073 (Indole-d5) Butanoic Acid, also known as JWH 073 N-butanoic acid metabolite-d5, is a mildly selective agonist of the central cannabinoid (CB1) receptor . The CB1 receptor is primarily located in the brain and is involved in neuromodulation, stress response, and homeostasis .
Mode of Action
The compound interacts with the CB1 receptor, showing a preference for this receptor over the peripheral cannabinoid (CB2) receptor . The Ki values for binding CB1 and CB2 are 8.9 and 38 nM, respectively, for a CB1:CB2 ratio of 0.23 . This interaction leads to changes in the signaling pathways associated with these receptors.
Biochemical Pathways
It is known that cannabinoids like jwh-073 can influence the endocannabinoid system, which plays a role in a variety of physiological processes including pain sensation, mood, and memory .
Pharmacokinetics
JWH-073 N-butanoic acid metabolite-d5 is expected to be a urinary metabolite of JWH-073, characterized by carboxylation of the N-alkyl chain . This suggests that the compound undergoes metabolic transformations in the body, which can affect its bioavailability. In urine samples, this metabolite of JWH-018 is almost completely glucuronidated , indicating that it undergoes phase II metabolism.
Biochemical Analysis
Biochemical Properties
JWH 073 N-butanoic acid metabolite-d5 interacts with the CB1 and CB2 cannabinoid receptors . It has a higher affinity for the CB1 receptor, which is primarily found in the brain . The interaction with these receptors influences various biochemical reactions within the body.
Cellular Effects
This compound influences cell function by acting as an agonist to the CB1 and CB2 cannabinoid receptors . These receptors are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding and acting as an agonist to the CB1 and CB2 cannabinoid receptors . This binding interaction leads to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
It is known that this compound is used as an internal standard for the quantification of JWH 073 N-butanoic acid metabolite by GC- or LC-MS .
Dosage Effects in Animal Models
It has been shown to produce behavioral effects very similar to THC in animals .
Metabolic Pathways
This compound is expected to be a urinary metabolite of JWH 073, characterized by carboxylation of the N-alkyl chain . This suggests that it is involved in metabolic pathways that include enzymes or cofactors that facilitate this carboxylation process .
Subcellular Localization
Given its interaction with the CB1 and CB2 receptors, it is likely to be found in areas of the cell where these receptors are localized .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH 073 N-butanoic acid metabolite-d5 involves the carboxylation of the N-alkyl chain of JWH 073The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually formulated as a solution in methanol for ease of use in analytical applications .
Chemical Reactions Analysis
Types of Reactions: JWH 073 N-butanoic acid metabolite-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its identification and quantification in biological samples.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride are often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound. These products are analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .
Scientific Research Applications
JWH 073 N-butanoic acid metabolite-d5 is widely used in scientific research, particularly in the fields of forensic chemistry and toxicology. Its primary application is as an internal standard for the quantification of JWH 073 N-butanoic acid metabolite in biological samples. This is crucial for the detection and analysis of synthetic cannabinoids in forensic investigations .
In addition to forensic applications, the compound is also used in pharmacokinetic studies to understand the metabolism and excretion of JWH 073. It helps in elucidating the metabolic pathways and identifying the metabolites formed in the body .
Comparison with Similar Compounds
- JWH 015 N-butanoic acid metabolite
- JWH 018 N-butanoic acid metabolite
- JWH 250-d5
Comparison: JWH 073 N-butanoic acid metabolite-d5 is unique due to the presence of deuterium atoms, which makes it an ideal internal standard for analytical purposes. Compared to its non-deuterated counterparts, it provides more accurate and reliable quantification in mass spectrometry analyses. The deuterated form also exhibits similar metabolic and pharmacokinetic properties, making it a valuable tool in forensic and pharmacological research .
Properties
IUPAC Name |
4-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c25-22(26)13-6-14-24-15-20(18-10-3-4-12-21(18)24)23(27)19-11-5-8-16-7-1-2-9-17(16)19/h1-5,7-12,15H,6,13-14H2,(H,25,26)/i3D,4D,10D,12D,15D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRYKVLRMJAKGU-SSSCKAOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCC(=O)O)[2H])C(=O)C3=CC=CC4=CC=CC=C43)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016342 | |
Record name | JWH-073 (Indole-d5) Butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1320363-50-5 | |
Record name | JWH-073 (Indole-d5) Butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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